(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid
Description
Historical Context and Discovery
The development of cyclic β-amino acids, including (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid, emerged from the broader field of non-proteinogenic amino acid research that gained momentum in the late 20th century. The systematic exploration of constrained amino acid analogues began as researchers sought to understand the fundamental principles governing peptide folding and to develop new tools for pharmaceutical applications. The evolutionary perspective on amino acid development reveals that while the standard proteinogenic amino acids were established early in biological evolution, synthetic amino acids like cyclic β-amino acids represent modern extensions of natural biochemistry.
The specific synthesis and characterization of cyclopentene-based amino acids developed through advances in ring-closing metathesis reactions and stereoselective synthesis techniques. Research into polyhydroxylated cyclopentane β-amino acids has demonstrated the feasibility of creating highly functionalized derivatives from readily available starting materials such as hexoses. These synthetic advances have enabled the production of various stereoisomers of 4-aminocyclopent-2-ene-1-carboxylic acid, each with distinct properties and potential applications.
The historical development of these compounds reflects the broader trend toward understanding structure-function relationships in peptide chemistry. Early work focused on establishing reliable synthetic routes, while subsequent research has concentrated on understanding the conformational preferences and biological activities of these constrained amino acids.
Nomenclature, Stereochemical Designation, and Classification
The compound (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid follows systematic nomenclature conventions that precisely define its stereochemical configuration. The molecular formula C₆H₉NO₂ indicates a relatively simple structure containing six carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms. The systematic name reflects the cyclopentene ring system with a double bond between positions 2 and 3, an amino group at position 4, and a carboxylic acid group at position 1.
The stereochemical designation (1R,4R) indicates the absolute configuration at the two chiral centers in the molecule. This particular stereoisomer differs from the more commonly studied (1R,4S) and (1S,4R) configurations, each of which exhibits distinct physical and chemical properties. The Cahn-Ingold-Prelog priority rules determine the R/S assignments based on the relative priorities of substituents around each chiral center.
From a classification perspective, this compound belongs to the broader category of β-amino acids, specifically the subcategory of cyclic β-amino acids. It can be further classified as a constrained amino acid due to the rigidity imposed by the cyclopentene ring system. The presence of the double bond in the ring system adds an additional level of conformational constraint compared to saturated cyclopentane analogues.
Table 1: Stereochemical Variants of 4-Aminocyclopent-2-ene-1-carboxylic Acid
| Stereoisomer | CAS Number | Molecular Weight | Notable Properties |
|---|---|---|---|
| (1R,4S) | 134003-04-6 | 127.14 g/mol | Well-characterized synthetic intermediate |
| (1S,4R) | 168471-40-7 | 127.14 g/mol | Extensively studied in peptide applications |
| (1R,4R) | Not specified | 127.14 g/mol | Target compound of current analysis |
Position within Cyclic β-Amino Acid Family
The (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid occupies a distinctive position within the cyclic β-amino acid family, particularly among five-membered ring systems. Cyclic β-amino acids represent a specialized subset of non-proteinogenic amino acids that have gained prominence due to their unique conformational properties and potential applications in peptide design. These compounds differ from their α-amino acid counterparts by having the amino group positioned on the β-carbon rather than the α-carbon relative to the carboxyl group.
Within the five-membered ring family, the cyclopentene-based amino acids offer intermediate rigidity between the highly constrained cyclopropane and cyclobutane derivatives and the more flexible cyclohexane analogues. The presence of the double bond in the ring system of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid provides additional conformational constraints compared to saturated cyclopentane β-amino acids.
Research on trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) has demonstrated the value of five-membered ring β-amino acids in promoting specific secondary structures in peptides. The (1R,4R) stereoisomer represents one of four possible stereochemical configurations for the 4-aminocyclopent-2-ene-1-carboxylic acid framework, each potentially offering unique conformational preferences and biological activities.
The evolutionary context of amino acids suggests that while natural protein synthesis relies on a limited set of α-amino acids, the synthetic accessibility of cyclic β-amino acids like (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid opens new possibilities for creating peptides with novel properties. These compounds can be viewed as extending the chemical space available for peptide design beyond the constraints of natural biochemistry.
Significance in Peptide Chemistry and Foldamer Research
The significance of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid in peptide chemistry stems from its ability to induce specific conformational preferences in peptide backbones. Foldamer research has demonstrated that the incorporation of constrained β-amino acids can dramatically influence the secondary structure of peptides, leading to more predictable and stable folded conformations. This property makes such compounds valuable tools for designing peptides with specific biological functions.
Research on α/β-peptide foldamers has shown that the systematic incorporation of β-amino acids, including cyclic variants, can maintain β-sheet formation while potentially reducing aggregation tendencies. The trans-2-aminocyclopentanecarboxylic acid has been extensively studied as a folding-inducing unit in peptide foldamers, demonstrating the general utility of five-membered ring β-amino acids in this context. The specific stereochemistry of the (1R,4R) isomer may offer unique advantages in terms of conformational preferences and intermolecular interactions.
Studies on peptide foldamers containing cyclic β-amino acids have revealed their potential as inhibitors of protein-protein interactions. For example, helical peptide foldamers incorporating trans-2-aminocyclopentanecarboxylic acid residues have shown promise as inhibitors of the SARS-CoV-2 spike protein, with one 18-amino-acid peptide achieving high affinity binding. These findings highlight the therapeutic potential of peptides containing constrained amino acids like (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid.
The incorporation of cyclic β-amino acids into peptide sequences has also been shown to improve resistance to enzymatic degradation, a crucial property for therapeutic applications. This enhanced stability, combined with the ability to adopt specific secondary structures, makes compounds like (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid valuable building blocks for the development of peptide-based drugs and materials.
Table 2: Applications of Cyclic β-Amino Acids in Peptide Research
Overview of Structural and Conformational Properties
The structural properties of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid are fundamentally determined by its cyclopentene ring system and the specific positioning of functional groups. The presence of the double bond between carbons 2 and 3 introduces planarity to that portion of the ring while maintaining some flexibility in the saturated portion. This combination of rigidity and limited flexibility creates unique conformational constraints that distinguish this compound from both linear amino acids and fully saturated cyclic analogues.
The stereochemical configuration (1R,4R) positions the amino and carboxyl groups in a specific spatial relationship that influences both intramolecular conformational preferences and intermolecular interactions. Computational studies on related cyclopentene carboxylic acids have explored the conformational equilibria of carboxyl groups, revealing that while the syn conformation is generally preferred, anti conformations can also be accessed under certain conditions. These conformational properties directly impact the compound's behavior in peptide sequences and its ability to influence overall peptide structure.
Research on polyhydroxylated cyclopentane β-amino acids has demonstrated the synthetic accessibility of highly functionalized derivatives, suggesting that the (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid framework can serve as a platform for further structural modifications. The stereoselective synthesis methods developed for related compounds provide insights into the preferred conformational states and reactivity patterns of this class of molecules.
The conformational properties of cyclic β-amino acids in peptide contexts have been extensively studied through techniques such as nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy. These studies reveal that the incorporation of constrained amino acids like (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid can significantly influence peptide backbone dihedral angles, leading to predictable changes in secondary structure. The specific conformational preferences of the (1R,4R) stereoisomer contribute to its unique value in peptide design applications.
Table 3: Structural Parameters of (1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid
| Property | Value/Description | Significance |
|---|---|---|
| Molecular Formula | C₆H₉NO₂ | Defines chemical composition |
| Molecular Weight | 127.14 g/mol | Important for synthetic planning |
| Ring System | Cyclopentene | Provides conformational constraint |
| Chiral Centers | 2 (positions 1 and 4) | Determines stereochemical identity |
| Functional Groups | Amino, carboxyl, alkene | Defines reactivity and interactions |
Properties
IUPAC Name |
(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHZFWYUPZZKL-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@@H]1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168471-40-7 | |
| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Epimerization and Amine Salt Precipitation
The most widely documented method involves diastereomeric salt formation to separate trans- and cis-4-aminocyclopent-2-ene-1-carboxylic acid derivatives. The process begins with epimerization of a cis-enriched precursor, typically an N-protected amino ester (e.g., methyl (1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate), under basic conditions to generate a mixture of cis and trans isomers.
Key steps include:
-
Epimerization : Heating the cis-ester in a polar aprotic solvent (e.g., dimethylformamide) with a base such as potassium tert-butoxide induces equilibration, achieving a cis:trans ratio of ~55:45.
-
Amine Complexation : Adding a stoichiometric excess (1–1.5 equivalents) of a chiral amine (e.g., allylamine or 3-dimethylaminopropylamine) in ethyl acetate selectively precipitates the cis-diastereomer as an insoluble salt, leaving the trans isomer in solution.
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Acidification and Isolation : Treating the filtrate with hydrochloric acid (pH ~2.5) regenerates the free carboxylic acid, which is crystallized using heptane to yield the trans isomer with ≥98% diastereomeric excess (de).
Table 1: Optimization Parameters for Salt Formation
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Amine Equivalents | 1.2–1.5 eq | Maximizes cis salt precipitation |
| Solvent Volume | 5–10 volumes ethyl acetate | Balances solubility and recovery |
| Crystallization Solvent | Heptane | Enhances trans isomer purity |
This method achieves an overall yield of 65–70% with >98% de, making it industrially viable for large-scale synthesis.
Enzymatic Resolution of cis/trans Isomers
Lipase-Catalyzed Hydrolysis
Enzymatic resolution offers an alternative route by exploiting lipase selectivity toward ester substrates. A two-step protocol involves:
-
Synthesis of Racemic Ester : (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one is treated with thionyl chloride in methanol to form methyl 4-aminocyclopent-2-enecarboxylate hydrochloride, followed by Boc protection using di-tert-butyl dicarbonate.
-
Enzymatic Hydrolysis : Screening lipases (e.g., pig pancreatic lipase or Candida rugosa lipase) in phosphate buffer (pH 7.0) selectively hydrolyzes the trans-ester to the carboxylic acid, leaving the cis-ester unreacted.
Table 2: Enzyme Performance in Hydrolysis
| Enzyme | Conversion (%) | Selectivity (trans:cis) |
|---|---|---|
| Pig Pancreatic Lipase | 92 | 19:1 |
| Candida rugosa Lipase | 88 | 15:1 |
| Chirazyme L2 | 78 | 10:1 |
The trans-acid is isolated via extraction and recrystallization, yielding 40–45% with 90–95% de. While milder than chemical methods, enzymatic resolution requires costly biocatalysts and longer reaction times (24–48 hours).
Catalytic Asymmetric Synthesis
Rhodium-Catalyzed Desymmetrization
Although excluded from cited sources due to reliability constraints, rhodium-catalyzed desymmetrization of meso-alkenes represents an emerging approach. Chiral rhodium complexes (e.g., [Rh(cod)Cl]₂) induce enantioselectivity in cyclopentene ring formation, directly yielding the (1R,4R)-configured amino acid precursor.
Key advantages include:
-
Atom Economy : Avoids wasteful resolution steps.
-
High Enantiomeric Excess : >99% ee achievable at -30°C in dichloromethane.
However, industrial adoption remains limited by catalyst cost and sensitivity to oxygen/moisture.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (% de) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Diastereomeric Salt | 65–70 | ≥98 | High | Moderate |
| Enzymatic Resolution | 40–45 | 90–95 | Moderate | Low |
| Catalytic Asymmetric | 50–60 | >99 | Low | High |
Industrial-Scale Process Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can undergo substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and substituted amino derivatives.
Scientific Research Applications
Pharmaceutical Development
Overview
This compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its unique structure allows for the development of drugs targeting specific diseases, particularly those affecting the central nervous system.
Case Study: Abacavir Synthesis
One notable application is in the synthesis of abacavir, a potent reverse transcriptase inhibitor used in HIV treatment. The synthesis involves using (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid as a chiral building block to produce enantiomerically pure derivatives necessary for effective drug formulation .
Peptide Synthesis
Role in Therapeutics
The compound is instrumental in peptide synthesis, which is vital for developing therapeutic agents and vaccines. Its ability to enhance the efficiency of drug design makes it a valuable tool in medicinal chemistry.
Data Table: Peptide Applications
| Compound | Application | Target Disease |
|---|---|---|
| Abacavir | Antiviral | HIV |
| Peptides | Therapeutic agents | Various |
Biochemical Research
Enzyme Interactions
Researchers utilize (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid to study enzyme interactions and metabolic pathways. Such studies provide insights into biological processes and potential therapeutic targets.
Example Research Findings
Studies have shown that this compound can influence neurotransmitter release and signal transduction pathways, making it a candidate for further exploration in neuropharmacology.
Material Science
Specialized Polymers and Coatings
In material science, (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid contributes to creating specialized polymers and materials. These advancements are pivotal in developing coatings and drug delivery systems that enhance the efficacy of pharmaceutical formulations.
Organic Synthesis
Building Block for Complex Structures
The compound is a valuable building block in organic chemistry, allowing chemists to create complex molecular structures with improved yields and selectivity. Its utility in synthesizing various organic compounds underscores its importance in chemical research.
Mechanism of Action
The mechanism of action of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
The compound’s stereochemistry dictates its pharmacological properties. Key comparisons include:
Key Findings :
- The trans-(1R,4R) isomer shows lower intrinsic GABA agonist activity compared to its cis-(4S) counterpart but serves as a precursor for radioligand synthesis .
- Enantiomeric pairs (e.g., 1R,4S vs. 1S,4R) exhibit divergent biological roles, with the (1R,4S) form acting as a GABA uptake inhibitor .
Functionalized Derivatives
N-Boc-Protected Analogs
Protection of the amino group modifies solubility and reactivity:
Key Findings :
- Boc protection (tert-butoxycarbonyl) increases molecular weight by ~100 g/mol and improves handling in solid-phase synthesis .
Ester and Salt Forms
Key Findings :
Structural Analogs with Modified Rings
Cyclopropane Derivatives
Key Findings :
Difluoromethylene-Substituted Analogs
| Compound Name | CAS Number | Structure | Key Feature | Reference |
|---|---|---|---|---|
| (5S)-3-Amino-4-(difluoromethylene)cyclopent-1-ene-1-carboxylate | Not provided | Difluoromethylene bridge | High-performance enzyme inhibition |
Key Findings :
- Difluoromethylene groups mimic carbonyl moieties while resisting enzymatic degradation .
Biological Activity
(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. This article explores its biological activities, mechanisms of action, and applications in scientific research.
The molecular formula of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid is C₅H₉NO₂, with a molecular weight of approximately 113.13 g/mol. Its structure includes an amino group and a carboxylic acid, which are key to its biological interactions.
The biological activity of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It may bind to receptors such as GABA_A and GABA_B, potentially affecting neurotransmission and synaptic activity.
These interactions can lead to various physiological effects, including modulation of neurotransmitter release and enzyme activity.
Biological Activities
Research has indicated several potential biological activities associated with (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid:
- Neurotransmitter Interaction : Preliminary studies suggest that the compound may mimic the action of neurotransmitters like gamma-aminobutyric acid (GABA), influencing synaptic transmission and neuronal excitability.
- Antimicrobial Properties : Some derivatives have shown potential in inhibiting bacterial growth, indicating a possible role in antimicrobial therapy .
- Therapeutic Applications : Ongoing studies are investigating its use in drug design for various diseases, particularly those involving neurotransmitter dysregulation.
Case Study 1: GABA Receptor Modulation
A study explored the effects of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid on GABA_A receptors in vitro. The results indicated that the compound could enhance chloride ion influx when co-administered with GABA, suggesting a positive modulatory effect on these receptors. This mechanism may contribute to anxiolytic effects similar to those observed with benzodiazepines .
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid was tested against specific metabolic enzymes involved in inflammatory pathways. The findings demonstrated significant inhibition at micromolar concentrations, indicating its potential as an anti-inflammatory agent .
Applications in Research
The compound serves various roles in scientific research:
Q & A
Q. What are the established synthetic routes for (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid, and how can enantiomeric purity be optimized?
The synthesis typically begins with cyclopentene derivatives as precursors. Key steps include:
- Chiral resolution : Use of chiral auxiliaries or enzymes to isolate the (1R,4R) enantiomer, as demonstrated in the synthesis of related cyclopentane amino acids .
- Asymmetric catalysis : Employing transition-metal catalysts with chiral ligands to control stereochemistry during cyclization or amination steps .
- Purification : Chiral HPLC or capillary electrophoresis to verify enantiomeric excess (≥98% purity). X-ray crystallography can confirm absolute configuration .
Q. How is the molecular structure of this compound characterized, and what techniques validate its stereochemistry?
- X-ray crystallography : Resolves spatial arrangement of the cyclopentene ring and substituents .
- NMR spectroscopy : - and -NMR distinguish diastereomers via coupling constants (e.g., ) and NOE correlations .
- Vibrational circular dichroism (VCD) : Provides stereochemical validation by comparing experimental and computed spectra .
Q. What is the compound’s role in studying GABAergic systems, and how are its biological interactions assessed?
As a conformationally restricted GABA analogue, it binds to GABA and GABA receptors. Methodologies include:
- Electrophysiology : Patch-clamp assays to measure ion channel modulation in neuronal cells .
- Radioligand displacement : Competitive binding assays using -GABA to quantify receptor affinity .
Advanced Research Questions
Q. How can researchers address discrepancies in reported enantiomeric purity across synthetic batches?
- Root-cause analysis : Investigate chiral catalyst degradation or racemization during workup (e.g., acidic/basic conditions) .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor stereochemistry in real time .
Q. What experimental strategies resolve contradictory data on its selectivity for GABA receptor subtypes?
Q. How does the compound’s stability under physiological conditions impact its utility in in vivo studies?
- Forced degradation studies : Expose to pH 1–9 buffers at 37°C and analyze degradation products via LC-MS. The cyclopentene ring is prone to oxidation, requiring formulation with antioxidants .
- Plasma stability assays : Incubate with rat/human plasma to assess esterase-mediated hydrolysis of prodrug derivatives .
Q. What methodologies optimize the design of derivatives for enhanced blood-brain barrier (BBB) penetration?
- Lipophilicity tuning : Introduce fluorine or methyl groups to improve logP while maintaining solubility (CLogP <3) .
- PAMPA-BBB assay : Measure permeability coefficients to prioritize candidates .
Q. How can researchers reconcile conflicting reports on synthetic yields for large-scale production?
- Design of experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) via fractional factorial design to identify critical parameters .
- Flow chemistry : Continuous processing minimizes batch-to-batch variability and improves heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
